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Compound of Interest

Compound Name: 2-Amino-4,6-dibromopyrimidine

Cat. No.: B113111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromopyrimidine
(CAS 856973-26-7), a halogenated pyrimidine derivative with significant potential as a versatile

building block in medicinal chemistry and organic synthesis. This document details its

physicochemical properties, outlines plausible synthetic routes and characteristic reactions,

and explores its potential applications in drug discovery, drawing parallels with structurally

similar compounds. Spectroscopic data and representative experimental protocols are also

provided to facilitate its use in research and development.

Chemical and Physical Properties
2-Amino-4,6-dibromopyrimidine is a white to off-white solid. Its key physicochemical

properties are summarized in the table below. It is advisable to store this compound under an

inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2]
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Property Value Source

CAS Number 856973-26-7 [1][3][4][5]

Molecular Formula C₄H₃Br₂N₃ [1][5]

Molecular Weight 252.89 g/mol [1][5]

Melting Point 190-193 °C [1][2]

Boiling Point (Predicted) 391.2 ± 45.0 °C [1][2]

Density (Predicted) 2.287 g/cm³ [1][2]

pKa (Predicted) 0.14 ± 0.10 [1]

Appearance White to off-white solid [1]

InChIKey
SJGGFMZIJOFJAA-

UHFFFAOYSA-N
[1]

SMILES NC1=NC(Br)=CC(Br)=N1 [1]

Synthesis and Reactions
While specific literature detailing the synthesis of 2-Amino-4,6-dibromopyrimidine is not

readily available, its preparation can be inferred from established methods for analogous

dihalopyrimidines.

Proposed Synthesis
A common route to 2-amino-4,6-dihalopyrimidines involves the halogenation of 2-amino-4,6-

dihydroxypyrimidine. Reagents like phosphorus oxybromide (POBr₃) or a mixture of

phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are typically employed

for such transformations. The reaction generally proceeds by heating the starting material with

an excess of the halogenating agent, often in the presence of an acid scavenger like N,N-

dimethylaniline.
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Figure 1: Proposed synthetic pathway for 2-Amino-4,6-dibromopyrimidine.

Representative Experimental Protocol (Adapted from the synthesis of 2-Amino-4,6-

dichloropyrimidine):

To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-amino-4,6-

dihydroxypyrimidine (1 mole) and phosphorus oxybromide (4 moles).[6]

Slowly add N,N-dimethylaniline (2 moles) to the stirred mixture. The addition should be

controlled to maintain the reaction temperature between 55-68 °C.[6]

After the addition is complete, heat the mixture at reflux for several hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed

ice or into hot water (approximately 80 °C).[6]

Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate or sodium

hydroxide solution) to a pH of 2.5-4.[7]

The precipitated solid product, 2-Amino-4,6-dibromopyrimidine, is then collected by

filtration, washed with water, and dried under vacuum.

Chemical Reactivity and Downstream Reactions
The bromine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to

nucleophilic aromatic substitution (SNAr), making 2-Amino-4,6-dibromopyrimidine a valuable
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intermediate for creating a diverse range of substituted pyrimidines. The reactivity of the C-Br

bond allows for the introduction of various functional groups.

Common nucleophiles that can be employed in SNAr reactions include:

Amines (primary and secondary)

Alkoxides and phenoxides

Thiols and thiolates

These reactions are often facilitated by a base and can be regioselective, depending on the

reaction conditions and the nature of the nucleophile.

2-Amino-4,6-dibromopyrimidine

4-Amino-6-bromo-pyrimidin-2-amine derivative

SɴAr (1 eq. Nucleophile)

4,6-Disubstituted-pyrimidin-2-amine derivative

SɴAr (2nd Nucleophile)

Nucleophile (e.g., R-NH₂)

Nucleophile (e.g., R'-OH, R'-SH)

Click to download full resolution via product page

Figure 2: General scheme for SNAr reactions of 2-Amino-4,6-dibromopyrimidine.

Representative Experimental Protocol for SNAr with an Amine (Adapted from related

pyrimidines):[3]

In a round-bottom flask, dissolve 2-Amino-4,6-dibromopyrimidine (1 mmol) in a suitable

solvent such as ethanol or methanol (5 mL).

Add the desired amine (1 mmol) and a base such as triethylamine (1 mmol) or sodium

hydroxide (5 mmol).
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Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction by

TLC.

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction

after removing the solvent.

The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. Halogenated pyrimidines, such as 2-Amino-4,6-dibromopyrimidine, serve

as key intermediates for the synthesis of biologically active molecules.

Anti-inflammatory Agents: Structurally related 5-substituted 2-amino-4,6-dichloropyrimidines

have been shown to inhibit immune-activated nitric oxide (NO) production in vitro.[8] The

most potent compound in that study, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an IC₅₀ of

2 µM.[8] This suggests that derivatives of 2-Amino-4,6-dibromopyrimidine could be

explored for their potential as anti-inflammatory agents.

Kinase Inhibitors: The 2-aminopyrimidine core is a common feature in many kinase

inhibitors. By functionalizing the 4 and 6 positions through SNAr reactions, libraries of

compounds can be generated for screening against various kinases, which are important

targets in oncology and other diseases.

Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as antimicrobial

and antiviral agents.[9] For instance, 2-amino-4,6-dichloropyrimidine was reported to inhibit

the replication of a broad range of viruses.[8] The ability to introduce diverse substituents

onto the 2-Amino-4,6-dibromopyrimidine core makes it a valuable starting point for the

development of new anti-infective agents.

Spectroscopic Characterization
While a complete set of experimental spectra for 2-Amino-4,6-dibromopyrimidine is not

publicly available, the following data for structurally related compounds can be used for

characterization purposes.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-4,6-dibromopyrimidine is expected to show characteristic bands

for the amino group and the pyrimidine ring. The data below is for the analogous 2-amino-4,6-

dichloropyrimidine.[1]

Frequency Range (cm⁻¹) Vibration Mode Intensity

3470 N-H Asymmetric Stretch Very Strong

3390 N-H Symmetric Stretch Medium-Strong

1650 NH₂ Scissoring Strong

~1550-1600 C=N and C=C Ring Stretching Variable

~1000-1200 Ring Vibrations Variable

Below 800 C-Br Stretching Variable

General Experimental Protocol for IR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide

powder and pressing it into a transparent disk.

Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 2-Amino-4,6-dibromopyrimidine is not readily available.

Predicted chemical shifts and a general experimental protocol are provided below as a

reference.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~7.0-7.5 broad singlet -NH₂

~6.5-7.0 singlet H-5

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~162 C-2

~158 C-4, C-6

~100 C-5

General Experimental Protocol for NMR Spectroscopy:[10]

Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]

Add a small amount of an internal standard like tetramethylsilane (TMS).

Acquire the spectrum on an NMR spectrometer, shimming the magnetic field to ensure

optimal resolution.[10]

Mass Spectrometry (MS)
The mass spectrum of 2-Amino-4,6-dibromopyrimidine is expected to show a characteristic

isotopic pattern for a compound containing two bromine atoms. The molecular ion peak ([M]⁺)

should appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values

corresponding to the presence of ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes.

Expected Molecular Ion Peaks:

[M]⁺: m/z ~251 (C₄H₃⁷⁹Br₂N₃)

[M+2]⁺: m/z ~253 (C₄H₃⁷⁹Br⁸¹BrN₃)
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[M+4]⁺: m/z ~255 (C₄H₃⁸¹Br₂N₃)

General Experimental Protocol for Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method such as

Electrospray Ionization (ESI) or Electron Impact (EI).

The ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Safety Information
While a specific Safety Data Sheet (SDS) for 2-Amino-4,6-dibromopyrimidine is not widely

available, data from closely related dihalopyrimidines suggests that this compound should be

handled with care.

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

breathing dust. Wash hands thoroughly after handling.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion
2-Amino-4,6-dibromopyrimidine is a valuable and versatile building block for organic

synthesis and medicinal chemistry. Its di-bromo substitution allows for facile introduction of

various functional groups via nucleophilic aromatic substitution, enabling the creation of diverse

molecular libraries. The potential for this scaffold to yield compounds with anti-inflammatory,

kinase inhibitory, and anti-infective properties makes it an attractive starting point for drug

discovery programs. This guide provides a foundational understanding of its properties,

synthesis, and reactivity to support its application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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